1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride
Overview
Description
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride is a synthetic organic compound It is characterized by the presence of a bromo, chloro, and methyl-substituted phenoxy group attached to a propyl chain, which is further linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride typically involves multiple steps:
Bromination and Chlorination: The starting material, 4-chloro-2-methylphenol, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group.
Ether Formation: The brominated product is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate (K2CO3) to form the phenoxypropyl intermediate.
Imidazole Introduction: The phenoxypropyl intermediate is then reacted with imidazole in the presence of a suitable base such as sodium hydride (NaH) to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted imidazole derivatives.
Scientific Research Applications
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromo and chloro groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(2-chloro-4-methylphenoxy)propyl]-1H-imidazole hydrochloride
Uniqueness
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride is unique due to the presence of both bromo and chloro substituents on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O.ClH/c1-10-7-11(15)8-12(14)13(10)18-6-2-4-17-5-3-16-9-17;/h3,5,7-9H,2,4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIYNAIGIKIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2C=CN=C2)Br)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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